2-Methylglutaric acid
Overview
Description
Alpha-Methylglutaric acid: These are fatty acids with an acyl chain that has a methyl branch . It is a dicarboxylic acid with the molecular formula C6H10O4 and is known for its role in various biochemical processes.
Mechanism of Action
Target of Action
2-Methylglutaric acid, also known as alpha-methylglutarate or 2-methylpentanedioate, belongs to the class of organic compounds known as methyl-branched fatty acids . The primary target of this compound is 3-hydroxy-3-methylglutaryl-coenzyme A reductase , a key enzyme in the biosynthesis of cholesterol.
Mode of Action
This compound acts by interfering with the enzymatic steps involved in the conversion of acetate to hydroxymethylglutaryl coenzyme A . It also inhibits the activity of 3-hydroxy-3-methylglutaryl-coenzyme A reductase , which is the rate-limiting enzyme in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol production.
Biochemical Pathways
The biochemical pathway affected by this compound is the cholesterol biosynthesis pathway . By inhibiting the activity of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, this compound disrupts the conversion of HMG-CoA to mevalonate, a critical step in the cholesterol biosynthesis pathway. This disruption leads to a decrease in the production of cholesterol.
Result of Action
The primary result of this compound’s action is a decrease in cholesterol production . By inhibiting the activity of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, this compound reduces the amount of cholesterol synthesized in the body.
Biochemical Analysis
Biochemical Properties
2-Methylglutaric acid arises from the microbial metabolism of the isoprenoid alkaloid pristane
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
A study has shown that the experimental phase diagram of submicron this compound and ammonium sulfate aerosol particles changes over time . As the equilibration time of submicron-sized aerosol particles was increased from 20 min to 60 min, the experimental phase diagram converges with the results for supermicron-sized particles .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification and Hydrolysis: One common method involves the esterification of glutaric acid followed by methylation and subsequent hydrolysis. For instance, glutaric acid can be esterified with methanol to form dimethyl glutarate, which is then methylated using methyl iodide in the presence of a base.
Oxidation of Methylated Precursors: Another method involves the oxidation of methylated precursors such as 2-methyl-1,3-butanediol using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production often involves the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. For example, the use of solid acid catalysts in esterification reactions or the employment of continuous flow reactors for oxidation processes can enhance the efficiency of alpha-Methylglutaric acid production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-Methylglutaric acid can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can undergo substitution reactions where one of the carboxyl groups is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus pentachloride.
Major Products Formed:
Oxidation: Oxidized derivatives such as 2-methylglutarate.
Reduction: Corresponding alcohols like 2-methyl-1,3-butanediol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Alpha-Methylglutaric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Industry: It is used as an intermediate in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Beta-Methylglutaric acid:
Alpha-Ketoglutaric acid: A key intermediate in the Krebs cycle, it differs by having a keto group instead of a methyl group.
Glutaric acid: The parent compound without the methyl branch, used in various industrial applications.
Uniqueness of Alpha-Methylglutaric Acid: Alpha-Methylglutaric acid’s unique structure, with a methyl branch on the second carbon, allows it to participate in specific biochemical reactions that its analogs cannot. This structural difference makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-methylpentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYCMVICBNBXNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021632 | |
Record name | 2-Methylpentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methylglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
908 mg/mL | |
Record name | 2-Methylglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
617-62-9, 18069-17-5 | |
Record name | 2-Methylglutaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methyleneglutaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYLGLUTARIC ACID | |
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Record name | 2-METHYLGLUTARIC ACID | |
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Record name | 2-Methylpentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021632 | |
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Record name | 2-methylglutaric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.566 | |
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Record name | 2-Methylglutaric Acid | |
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Record name | 2-METHYLGLUTARIC ACID, (±)- | |
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Record name | 2-Methylglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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